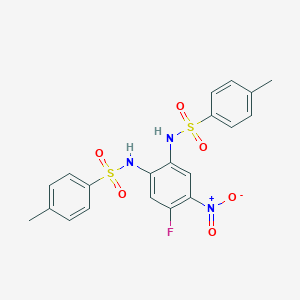
铜
概述
描述
Copper is an essential trace element in the human body, and its importance to health has been known since ancient times. It is found in all body tissues, and its concentration in the blood is regulated by the body. Copper plays a role in many metabolic processes, including energy production, neurotransmission, and immune system function. It is also involved in the production of hemoglobin, which carries oxygen to the cells, and in the formation of collagen, which is important for the structure of bones and connective tissues. Copper is essential for normal growth and development, and its deficiency can cause a range of health problems.
科学研究应用
催化作用
铜因其促进电子转移的能力,被广泛用作各种化学反应的催化剂。 它在氧化还原反应中特别有效,例如CO的氧化、有机化合物的选择性氧化和CO2的电化学还原 。 铜基催化剂的开发正在进行中,研究重点是提高其性能以生产高价值化学品。
环境修复
铜基材料,特别是纳米材料,在环境应用中显示出巨大的潜力。 它们被用于修复重金属、有机污染物和药物污染物 。 这些材料以其成本效益、热稳定性和高活性而受到重视,使其适合可持续的环境目标。
电子和导电性
铜优异的导电性使其成为电子设备和组件的理想选择。 它用于引线框架、带电接触线和电极材料 。 正在进行的研究旨在增强铜合金的强度和导电性,以在这些应用中获得更好的性能。
抗菌应用
铜的抗菌特性被利用来创造涂层,以防止细菌、真菌和病毒的生长。 这种应用在医疗保健环境中至关重要,在那里铜表面可以显着减少传染病的传播 。
光电化学电池
铜的介电、磁性和光学性质使其成为光电化学电池的候选材料。 这些电池将光能转换为电能,铜的特性可以提高其效率和有效性 。
石油化工行业
在石油化工行业,铜用作化学过程的催化剂,特别是氢化反应。 与镍等其他金属相比,铜催化剂因其良好的活性选择性而更受欢迎 。
作用机制
Target of Action
Copper (Cu) is an essential trace element that plays a crucial role in various physiological processes within cells . It acts as a co-factor for many enzymes, including cytochrome c oxidase, monoamine oxidase, and superoxide dismutase . The primary intracellular targets of copper toxicity are the iron-sulfur clusters of dehydratases .
Mode of Action
Copper is absorbed from the gut via high-affinity copper uptake protein and likely through low-affinity copper uptake protein and natural resistance-associated macrophage protein-2 . It is believed that copper is reduced to the Cu1+ form prior to transport . Once inside the cell, it is bound to copper transport protein ATOX1, which shuttles the ion to copper transporting ATPase-1 on the golgi membrane . Copper ions are known to reduce fertility when released from copper-containing intrauterine devices .
Biochemical Pathways
Copper participates in many biochemical pathways. It is an essential cofactor for oxidase enzymes that catalyze oxidation-reduction reactions in various metabolic pathways . These copper-dependent enzymes, or cuproenzymes, participate in energy (ATP) production, iron metabolism, connective tissue formation, and neurotransmission . Copper is also involved in a wide spectrum of proteins, such as copper/zinc superoxide dismutase (Cu/Zn SOD or SOD1), cytochrome c oxidase (C c O), mitogen-activated protein kinase MEK1 .
Pharmacokinetics (ADME Properties)
The pharmacokinetics of copper involve its absorption, distribution, metabolism, and excretion (ADME). Copper is absorbed from the gut and transported into the blood. It arrives at the liver through the portal vein and is incorporated into hepatocytes . Copper can then be secreted into the bile or the blood via the Atox1/ATP7B/ceruloplasmin route . In the bloodstream, this micronutrient can reach peripheral tissues and is again incorporated by Ctr1 .
Result of Action
The molecular and cellular effects of copper’s action are significant. Copper can trigger a specific form of cell death, namely, cuproptosis, which is triggered by excessive levels of intracellular copper . Cuproptosis induces the aggregation of mitochondrial lipoylated proteins, and the loss of iron-sulfur cluster proteins . An excess of copper ions in cells can generate free radicals and increase oxidative stress .
Action Environment
The action, efficacy, and stability of copper are influenced by various environmental factors. Copper’s effect in water, sediment, and soil depends largely on the chemical and physical characteristics of the local environment, as well as the bioavailability of different chemical forms of copper to organisms in the environment .
未来方向
生化分析
Biochemical Properties
Copper serves as a constituent element or enzyme cofactor that participates in many biochemical pathways . It plays a key role in photosynthesis, respiration, ethylene sensing, and antioxidant systems . Copper ions readily form complexes with biomolecules containing amino acid residues .
Cellular Effects
Copper can trigger a specific form of cell death, namely, cuproptosis, which is triggered by excessive levels of intracellular copper . Cuproptosis induces the aggregation of mitochondrial lipoylated proteins, and the loss of iron-sulfur cluster proteins . In neurodegenerative diseases, the pathogenesis and progression of neurological disorders are linked to copper homeostasis .
Molecular Mechanism
Copper metabolism involves uptake, distribution, sequestration, and excretion, at both the cellular and systemic levels . Mammalian enterocytes take in bioavailable copper ions from the diet in a Ctr1-dependent manner . After incorporation, cuprous ions are delivered to ATP7A, which pumps Cu+ from enterocytes into the blood .
Temporal Effects in Laboratory Settings
Copper plays vital roles in numerous cellular processes and its imbalance can lead to oxidative stress and dysfunction . Recent research has unveiled a unique form of copper-induced cell death, termed cuproptosis, which differs from known cell death mechanisms .
Dosage Effects in Animal Models
Chronic copper toxicity has been shown to cause hepatotoxicity and liver cirrhosis as observed in Wilson’s disease . Substantial evidence accrued over time have shown considerable increase in animal studies demonstrating Alzheimer’s disease like pathology due to chronic copper-intoxication under certain conditions .
Metabolic Pathways
Copper is involved in important biochemical processes, such as homeostasis, iron transport, respiration, and metabolism, as a result of its redox abilities in the biological environment . It is involved in the formation of hemoglobin, melanin, myelin, and thyroxine and are constituents of enzymes such as lysyl oxidaze, ceruloplasmin, superoxide dismutase, and cytochrome c-oxidase .
Subcellular Localization
Copper ions have been found in cell walls, plasmodesmata, and within the nuclei and chloroplasts . In peripheral tissue cells, cuprous ions are either sequestrated by molecules such as metallothioneins or targeted to utilization pathways by chaperons such as Atox1, Cox17, and CCS .
属性
| { "Design of the Synthesis Pathway": "The synthesis of copper can be achieved through different methods such as electrolysis, reduction, and precipitation. For this synthesis, we will use the reduction method as it is a simple and effective way to obtain copper.", "Starting Materials": [ "Copper sulfate pentahydrate (CuSO4.5H2O)", "Sodium sulfite (Na2SO3)", "Sodium hydroxide (NaOH)", "Water (H2O)" ], "Reaction": [ "Step 1: Dissolve 50 g of copper sulfate pentahydrate in 500 mL of water.", "Step 2: Add 25 g of sodium sulfite to the copper sulfate solution and stir well.", "Step 3: Heat the mixture to 60-70°C and maintain this temperature for 15-20 minutes.", "Step 4: Add 10 g of sodium hydroxide to the mixture and stir well.", "Step 5: Continue heating the mixture for another 15-20 minutes until a precipitate forms.", "Step 6: Filter the precipitate and wash it with water to remove any impurities.", "Step 7: Dry the copper precipitate at 100°C for 2 hours.", "Step 8: The resulting product is pure copper." ] } | |
CAS 编号 |
7440-50-8 |
分子式 |
Cu+2 |
分子量 |
63.55 g/mol |
IUPAC 名称 |
copper(2+) |
InChI |
InChI=1S/Cu/q+2 |
InChI 键 |
JPVYNHNXODAKFH-UHFFFAOYSA-N |
杂质 |
/In electrolytic copper/ the highest level of impurities other than oxygen are found only to the extent of 15-30 ppm. Up to 0.05% oxygen is present in the form of copper(I) oxide. Average impurity levels: Antimony, 3.41 ppm; arsenic, 1.39 ppm; bismuth, 0.36 ppm; iron, 6.07 ppm; lead, 4.08 ppm; oxygen 327.25 ppm; nickel, 3.41 ppm; selenium, 1.10 ppm; silver, 11.19 ppm; sulfur, 10.00 ppm; tellurium, 1.16 ppm; tin, 1.63 ppm. |
SMILES |
[Cu] |
规范 SMILES |
[Cu+2] |
沸点 |
4703 °F at 760 mmHg (NIOSH, 2024) 2595 °C 4703 °F |
颜色/形态 |
Reddish, lustrous, ductile, malleable metal Red metal; cubic |
密度 |
8.94 (NIOSH, 2024) - Denser than water; will sink 8.94 Relative density (water = 1): 8.9 |
熔点 |
1083 °C |
其他 CAS 编号 |
7440-50-8 7440-50-8 (copper); 1317-38-0 (copper oxide) |
物理描述 |
Solid |
Pictograms |
Acute Toxic; Irritant; Environmental Hazard |
保质期 |
BECOMES DULL WHEN EXPOSED TO AIR. IN MOIST AIR GRADUALLY BECOMES COATED WITH GREEN BASIC CARBONATE. |
溶解度 |
Insoluble (NIOSH, 2024) 8.96g/mL Slightly sol in dilute acid Slowly soluble in ammonia water Solubility in water: none Insoluble |
同义词 |
GRAPHIMET CU-5; C.I. 77400; COPPER IN GRAPHITE; COPPER, NATURAL; COPPER, OIL BASED STANDARD SOLUTION; COPPER METALLO-ORGANIC STANDARD; COPPER LOW RANGE; COPPER METAL |
蒸汽压力 |
0 mmHg (approx) (NIOSH, 2024) 1 mm Hg @ 1628 °C 0 mmHg (approx) |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Q & A
Q1: How does copper affect algae, specifically Chlorella pyrenoidosa?
A: Copper exposure, especially in combination with other metals like cadmium, inhibits the growth of Chlorella pyrenoidosa []. This inhibition is linked to the accumulation of copper in the algae's metal-rich granules and heat-stable proteins, affecting their subcellular distribution and overall growth [].
Q2: Can copper supplementation impact copper levels in animals?
A: Yes, administering copper nanoparticles or copper sulfate to broiler chickens in ovo (into the egg) leads to increased copper accumulation in organs like the liver and spleen []. This suggests that direct copper supplementation can influence copper levels in animal tissues [].
Q3: What is the role of the CCS1 protein in copper homeostasis in Arabidopsis?
A: The CCS1 protein acts as a copper chaperone, delivering copper to CSD1 and CSD2, two crucial enzymes for mitigating oxidative stress in Arabidopsis []. The expression of CCS1, and consequently the activity of CSDs, is regulated by microRNA398 (miR398), highlighting a complex interplay between copper availability and gene expression [].
Q4: What role does the prion protein (PrPc) play in copper uptake and release in cerebellar cells?
A: Research suggests that PrPc facilitates copper uptake by cerebellar cells, and this uptake depends on the presence of histidine residues []. Moreover, PrPc seems to be involved in the veratridine-induced release of copper at synapses, possibly indicating a role in neurotransmission [].
Q5: What is the molecular formula, weight, and spectroscopic data for copper (II) oxide (CuO)?
A: While not explicitly stated in the provided research, CuO has a molecular weight of 79.545 g/mol. Spectroscopically, CuO exhibits characteristic peaks in techniques like X-ray diffraction (XRD) used to identify its presence in materials [, ].
Q6: How does copper interact with silicon carbide (SiC) during the formation of copper-SiC composites?
A: During mechanical alloying in a planetary activator, copper and SiC particles interact to form a "puff-pastry" structure []. This unique structure arises from the repeated fracturing and welding of copper particles, eventually leading to a homogenous distribution of SiC within the copper matrix [].
Q7: How does copper slag affect the properties of concrete when used as a partial replacement for fine aggregate?
A: Replacing a portion of fine aggregate with copper slag in concrete mixes, particularly at 20% by weight, can impact its mechanical characteristics. Studies are exploring its effect on compressive strength, split tensile strength, and overall workability in concrete applications [, ].
Q8: Can copper slag be combined with other materials to enhance concrete properties?
A: Yes, research indicates that using copper slag with dolomite powder, a magnesium-rich material, can influence concrete properties. Studies are investigating the combined effect of partially replacing cement with dolomite and fine aggregate with copper slag on the strength and workability of concrete [].
Q9: How does the surface composition of copper affect the performance of no-flow underfill materials in electronics?
A: The presence of copper oxide (CuO) on copper pads can hinder the wetting of solder bumps during the reflow process with no-flow underfill materials []. This highlights the importance of surface cleanliness and composition for optimal adhesion and performance in electronic packaging applications [].
Q10: How does the addition of copper affect the electrical conductivity of Pb-Sb alloys?
A: Increasing the copper content in Pb-Sb alloys generally enhances their electrical conductivity []. This improvement is attributed to the influence of copper on the alloy's melting temperature and the resulting changes in electron mobility within the material [].
Q11: How do silver and copper coatings affect the properties of diamond and graphite reinforced copper composites?
A: Applying silver or copper coatings to diamond and graphite reinforcements before incorporating them into copper matrices can influence the final composite's microstructure and properties []. This coating technique can improve particle distribution and enhance thermal conductivity, making these composites potentially suitable for heat sink applications [].
Q12: How is copper extracted from mining industry recirculation waters?
A: Selective extraction of copper from wastewater, particularly in the presence of other metals like zinc, can be achieved using reagent-based techniques. One method involves sulphidation in an acidic pH range, employing a sulphur solution in sodium hydroxide to precipitate copper as sulphides []. This process yields a high-concentration copper concentrate, allowing for efficient recovery of copper from complex wastewater streams [].
Q13: What is reduction-roast leaching, and how is it used to extract copper from converter slag?
A: Reduction-roasting is a pretreatment step employed to enhance copper recovery from converter slag, which often contains copper in forms that are difficult to leach directly. Roasting with a reducing agent like non-coking coal converts copper compounds into more leachable forms, facilitating subsequent leaching with lixiviants like acetic acid to extract copper more efficiently [].
Q14: Can organic acids be used to leach copper and cobalt from solutions, and how are these metals separated?
A: Yes, organic acids can effectively leach copper and cobalt from solutions. Solvent extraction offers a method for separating these metals. By using specific extractants like LIX 84 for copper and Cyanex 272 or Versatic acid 10 for cobalt, these metals can be selectively extracted and separated based on differences in their extraction pH and affinity for the extractants [].
Q15: How are copper nanoparticles used in modifying phenolic resins?
A: Incorporating copper nanoparticles into phenolic resins during the synthesis process can significantly enhance the resin's properties []. The presence of copper nanoparticles improves the resin's thermal stability at lower temperatures, increases its impact strength, and reduces its brittleness, making it more suitable for applications requiring enhanced mechanical properties [].
Q16: What is the process of fabricating nanotwinned copper redistribution wires, and what are their advantages?
A: Nanotwinned copper redistribution wires are fabricated using a process that involves seed layer formation, photoresist patterning, and pulse electroplating []. The pulse electroplating, combined with rapid annealing, promotes the formation of high-density nanotwins within the copper structure []. These nanotwinned wires exhibit superior mechanical properties, allowing for reduced wire size and improved thermal-mechanical reliability in microelectronic applications [].
Q17: What are copper nitrilotriacetate (copper-NTA)'s effects on genetic copper metabolism disorders?
A: Studies in mice with the crinkled (cr) gene mutation, a model for Menkes' syndrome (a human genetic copper disorder), show that copper-NTA supplementation is more effective than copper sulfate in increasing survival rates and improving copper levels []. This suggests that copper-NTA could be a potential therapeutic agent for treating genetic copper deficiency disorders [].
Q18: Can copper drum culture be integrated into primary school art education, and what are the benefits?
A: Yes, integrating copper drum culture into primary school art classrooms, particularly in regions where this cultural heritage is significant, can provide numerous benefits. It offers opportunities for students to learn about local traditions, explore the artistic elements of copper drums, and develop a sense of cultural identity and appreciation [].
Q19: What is the historical significance of copper in the context of bronze vessels from the Shang and Zhou Dynasties in China?
A: Analysis of trace elements in ancient bronze vessels provides insights into the provenance of copper used in their production. By comparing these trace element profiles with those of copper ores from known mining sites of that era, researchers can trace the origin of the copper and understand ancient trade routes and material exchange networks [].
Q20: What is the structure of chloro(N,N-diethylglycinato)copper(II)?
A: Chloro(N,N-diethylglycinato)copper(II) forms a one-dimensional polymer chain where copper atoms are bridged by carboxylate groups of the N,N-diethylglycinato ligand []. The copper atom exhibits a distorted five-coordination geometry, surrounded by three carboxylato oxygen atoms, one nitrogen atom, and one chlorine atom [].
Q21: How are copper oxycarbonates relevant in high-Tc superconductor research?
A: Copper oxycarbonates with layered structures have emerged as a new class of high-Tc superconductors. The partial replacement of CuO polyhedra with carbonate groups in these materials enhances their two-dimensional structural character, a key factor contributing to their superconducting properties [].
Q22: How is polyurea resin used to remove copper (II) ions from aqueous solutions?
A: Polyurea resin, specifically polyamine-polyurea chelating resin, exhibits a high adsorption capacity for copper (II) ions in aqueous solutions []. This adsorption process is influenced by factors like pH, adsorbent dosage, contact time, and initial metal concentration. The experimental data often fit well with the Langmuir and Freundlich isotherm models, providing insights into the adsorption mechanism [].
Q23: How does the wood preservative chromated-copper-arsenate (CCA) affect the biodegradation of pentachlorophenol (PCP)?
A: CCA inhibits the bacterial degradation of PCP, as demonstrated by its effect on Flavobacterium sp. strain ATCC 53874 []. The presence of CCA increases the lag time for PCP degradation and extends the time for complete degradation. This inhibitory effect is observed even at very low concentrations of CCA components, highlighting the potential environmental impact of CCA on bioremediation processes [].
Q24: What are the environmental concerns related to copper, and how can its impact be mitigated?
A: While copper is an essential micronutrient, excessive copper levels can be detrimental to ecosystems. Copper released from industrial activities can contaminate soil and water resources, adversely affecting aquatic life and potentially accumulating in the food chain [, ]. Mitigation strategies include implementing stricter regulations on industrial discharge, developing efficient wastewater treatment technologies to remove copper, and exploring alternative materials with lower environmental impact [].
Q25: What are the safety regulations surrounding the handling and disposal of copper-containing materials?
A: Safe handling and disposal of copper-containing materials are crucial to minimize risks to human health and the environment. Regulations and guidelines vary depending on the specific compound and its intended use. General safety measures include wearing appropriate personal protective equipment, ensuring proper ventilation in work areas, and adhering to established protocols for waste disposal [].
Q26: How can copper resources be managed more sustainably?
A: Sustainable copper resource management requires a multi-faceted approach encompassing efficient extraction and processing methods, promoting recycling and reuse, and developing substitutes when feasible []. Investing in research to improve the efficiency of copper recycling processes and exploring the use of alternative materials in applications where copper is currently dominant are essential for ensuring long-term sustainability [].
Q27: What are the promising areas for future research related to copper?
A: Future research avenues include: * Developing new copper-based materials with enhanced properties for applications in electronics, energy, and catalysis [, ].* Understanding the intricate mechanisms of copper homeostasis in biological systems and its implications for human health and disease [, , ]. * Designing innovative and environmentally friendly approaches for copper extraction, recycling, and waste management to minimize its ecological footprint [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

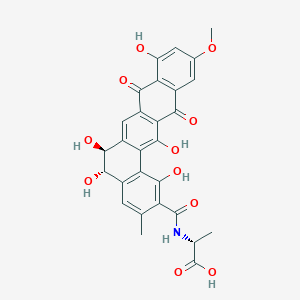
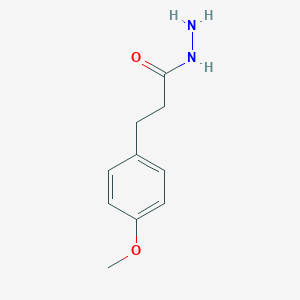

![(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol](/img/structure/B37607.png)

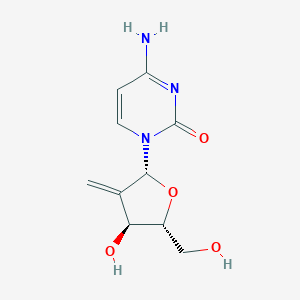
![4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl](/img/structure/B37616.png)
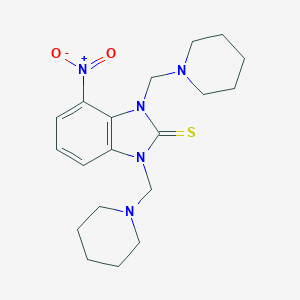


![[2-(Ethenyloxy)phenyl]methanol](/img/structure/B37623.png)

![3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B37627.png)
